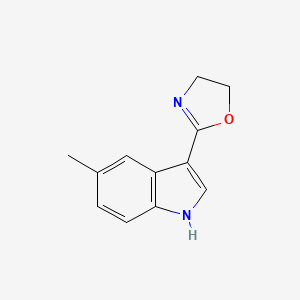

2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-(5-methyl-1H-indol-3-yl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C12H12N2O/c1-8-2-3-11-9(6-8)10(7-14-11)12-13-4-5-15-12/h2-3,6-7,14H,4-5H2,1H3 |

InChI Key |

HMCUZCPUESCNPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3=NCCO3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via N-(2-Hydroxyethyl)amide Intermediates

A widely reported strategy involves the formation of β-hydroxyamide intermediates, which undergo cyclodehydration to yield the dihydrooxazole ring. Starting from 5-methylindole-3-carboxylic acid, the synthetic pathway proceeds as follows:

-

Acid Chloride Formation : Treatment of 5-methylindole-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride.

-

Amide Coupling : Reaction with ethanolamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base produces N-(2-hydroxyethyl)-5-methylindole-3-carboxamide.

-

Cyclization : Dehydration using Burgess reagent (MeO(SO₂)NCO₂Et) or polyphosphoric acid (PPA) facilitates intramolecular cyclization to form the oxazoline ring.

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acid Chloride | SOCl₂, DCM, 0°C → rt, 2 h | 95% |

| Amide Formation | Et₃N, DCM, 0°C → rt, 12 h | 88% |

| Cyclization | Burgess reagent, THF, 60°C, 4 h | 75% |

This method is favored for its high selectivity and compatibility with sensitive indole substrates.

Alkylation-Cyclization Sequences

Direct Alkylation of Indole Derivatives

Alternative routes exploit alkylation of 5-methylindole at the 3-position followed by cyclization. For example:

-

Alkylation : Treatment of 5-methylindole with 2-chloroethylisocyanate in acetone using cesium carbonate (Cs₂CO₃) as a base yields 3-(2-chloroethylcarbamoyl)-5-methylindole.

-

Cyclization : Heating the intermediate in dimethylformamide (DMF) at 80°C induces intramolecular nucleophilic substitution, forming the dihydrooxazole ring.

Key Data :

This approach avoids handling moisture-sensitive intermediates but requires optimization to minimize byproducts.

Brønsted Acid-Mediated Cascade Reactions

One-Pot Synthesis from Indole and Epoxides

Recent advances leverage Brønsted acids to catalyze multi-step reactions. For instance, reacting 5-methylindole with ethylene oxide in the presence of methanesulfonic acid (MeSO₃H) generates the target compound via:

-

Epoxide Ring-Opening : Indole attacks the epoxide, forming a β-hydroxyethylindole intermediate.

-

Cyclodehydration : MeSO₃H promotes dehydration, closing the oxazoline ring.

Optimized Conditions :

Comparative Analysis of Synthetic Routes

Mechanistic Insights

-

Cyclodehydration : Proceeds via a six-membered transition state, where the hydroxyl group acts as a leaving group after protonation.

-

Alkylation-Cyclization : The SN2 mechanism dominates in ring closure, with steric hindrance at the indole 3-position influencing reaction rates.

-

Acid Catalysis : MeSO₃H stabilizes carbocation intermediates during epoxide ring-opening, enhancing regioselectivity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and indole derivatives, which can have significant biological activities .

Scientific Research Applications

Biological Activities

The compound has been investigated for its biological properties, including antimicrobial and antioxidant activities. Research indicates that derivatives of indole and oxazole compounds often exhibit notable biological effects.

Antimicrobial Activity:

Recent studies have shown that compounds related to 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole demonstrate significant antimicrobial properties. For instance, derivatives synthesized from indole structures have been tested against a range of bacteria, including Gram-positive and Gram-negative strains. The zone of inhibition and minimum inhibitory concentration (MIC) values are commonly used to evaluate their effectiveness. In one study, certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the indole structure can enhance antimicrobial efficacy .

Antioxidant Activity:

The synthesis of related compounds has also revealed protective effects against oxidative stress. Specifically, some derivatives were found to protect cells from oxidative damage induced by agents like juglone in Caenorhabditis elegans models. This suggests potential applications in neuroprotective strategies for diseases characterized by oxidative stress .

Therapeutic Potential

The therapeutic implications of 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole are vast, particularly in treating conditions linked to oxidative stress and microbial infections.

Potential Applications:

- Antimicrobial Agents: Given its demonstrated antibacterial properties, this compound could be developed into new antibiotics or antiseptics.

- Neuroprotective Agents: Its ability to mitigate oxidative stress suggests potential use in neurodegenerative disease treatments, such as Alzheimer's or Parkinson's disease.

- Cancer Research: Some studies indicate that indole derivatives may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

Case Studies

Several case studies highlight the efficacy of compounds related to 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in metabolic pathways. The oxazole ring can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural and Electronic Variations

Aryl-Substituted Analogs

- 2-(4-Fluorophenyl)-4,5-dihydrooxazole (1j) :

Substitution with a fluorophenyl group introduces electron-withdrawing effects, enhancing electrophilicity at the oxazole ring. In competition experiments, fluorophenyl derivatives demonstrated higher reactivity than methoxy-substituted analogs in ruthenium-catalyzed C–H activation reactions, attributed to improved electron-deficient character . - 2-(4-Methoxyphenyl)-4,5-dihydrooxazole (1i) :

The electron-donating methoxy group reduces ring electrophilicity, leading to slower reaction kinetics under similar catalytic conditions .

Bulkier Substituents

- 2-(2,6-Difluorophenyl)-4-[4-(tert-butyl)-2-ethoxyphenyl]-4,5-dihydrooxazole :

This compound, developed for arthropod pest control, features sterically hindered substituents that enhance environmental stability and target binding specificity. The tert-butyl and ethoxy groups improve lipid solubility, facilitating penetration through insect cuticles .

Heterocyclic Substituents

- Commercial availability (¥2161/100 mg) reflects its utility in asymmetric catalysis or pharmaceutical intermediates .

- (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole : The pyridine moiety increases polarity, improving aqueous solubility compared to purely aromatic analogs. This derivative is priced lower (¥414/100 mg), suggesting simpler synthesis or broader commercial availability .

Biological Activity

2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure

The compound features an indole moiety, which is known for its diverse biological activities, linked to a dihydrooxazole ring. This structural combination may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | 0.56 | 2.08 | Antibacterial |

| Compound B | 0.13 | 0.50 | Antibacterial |

| Compound C | 2.31 | 3.67 | Antifungal |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

The mechanism by which 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole exerts its antimicrobial effects may involve interactions with bacterial enzymes or structural components. For example, docking studies have shown favorable interactions with bacterial targets, suggesting that the compound could inhibit essential bacterial functions through binding and interference with enzyme activity .

Anticancer Activity

In addition to its antimicrobial properties, compounds similar to 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models.

Case Study: Indole Derivatives in Cancer Therapy

A study focused on indole derivatives found that specific modifications increased their cytotoxicity against cancer cell lines. The presence of the oxazole ring in the structure appears to enhance this effect by improving cellular uptake and inducing programmed cell death pathways .

Toxicity Profile

While exploring the therapeutic potential of 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole, it is crucial to assess its toxicity. Preliminary studies suggest that derivatives exhibit relatively low cytotoxicity against human fibroblasts while maintaining high antimicrobial activity . This favorable profile indicates a promising therapeutic window for further development.

Table 2: Toxicity Assessment of Related Compounds

| Compound | LD50 (mg/kg) | Cytotoxicity (IC50 μM) |

|---|---|---|

| Compound A | >200 | 15 |

| Compound B | >150 | 20 |

| Compound C | >100 | 10 |

Note: LD50 = Lethal Dose for 50% of the population; IC50 = Half-maximal Inhibitory Concentration.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole, and what methodological considerations are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with Friedel-Crafts acylation to functionalize the indole core. For example, ketone intermediates can be synthesized via acid chloride formation (using SOCl₂) followed by reaction with dichlorobenzene in the presence of AlCl₃ . Subsequent cyclization with hydrazine hydrate in dimethylformamide (DMF) facilitates oxazoline ring closure. Key considerations include:

- Reagent stoichiometry : Excess hydrazine hydrate (≥1.2 equivalents) ensures complete cyclization.

- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency due to their high boiling points and ability to stabilize intermediates .

- Temperature control : Reflux conditions (e.g., 100–120°C) are often required for indole functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the indole NH proton (~12–13 ppm) and oxazoline ring protons (δ 3.5–4.5 ppm). Coupling patterns distinguish diastereomers in chiral derivatives .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. High-resolution data (≤0.8 Å) is recommended to resolve potential disorder in the oxazoline ring .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities from incomplete cyclization .

Q. What functional groups in this compound are most reactive, and how do they influence downstream derivatization?

- The indole NH is susceptible to alkylation or acylation, enabling modifications for biological activity studies.

- The oxazoline ring can undergo ring-opening reactions with nucleophiles (e.g., amines, thiols) to form amides or thioethers.

- The 5-methyl group on the indole moiety can sterically hinder electrophilic substitutions at the 4- and 6-positions, directing reactivity to the 2- and 7-positions .

Advanced Research Questions

Q. How can crystallographic challenges, such as twinning or disorder in the oxazoline ring, be addressed during structure determination?

- Data collection : Use high-brilliance synchrotron radiation to improve resolution for disordered regions.

- Refinement strategies : In SHELXL, apply "PART" instructions to model partial occupancy or split positions. For twinned data, the HKLF5 format in SHELXL allows refinement of twin laws (e.g., two-domain twinning) .

- Validation tools : Check Rint values (>0.05 suggests twinning) and use PLATON to validate symmetry operations .

Q. What experimental approaches resolve contradictions in reported biological activities, such as variable antimicrobial efficacy?

- Standardized assays : Use consistent microbial strains (e.g., ATCC standards) and growth media to minimize variability. For example, highlights discrepancies in zone-of-inhibition measurements under differing incubation times (24h vs. 48h).

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the 5-methyl group with halogens) to isolate contributing factors .

- Dose-response curves : Quantify EC50 values to compare potency across studies .

Q. How do steric and electronic effects of substituents impact catalytic performance in asymmetric reactions?

- Steric effects : Bulky groups (e.g., naphthyl or isopropyl) on the oxazoline ring enhance enantioselectivity by restricting transition-state geometries. For example, (S)-2-(diphenylphosphino)phenyl derivatives show >90% ee in palladium-catalyzed allylic alkylations .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the indole ring increase Lewis acidity at the metal center, accelerating oxidative addition steps .

- Ligand design : Hybrid ligands combining oxazoline and phosphine moieties (e.g., ) balance steric bulk and electron-donating capacity for improved turnover numbers (TONs).

Q. What strategies optimize solvent and temperature conditions for high-yield catalytic cycles involving this compound?

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize charged intermediates in cross-coupling reactions, while non-polar solvents (toluene) favor steric control in asymmetric catalysis .

- Temperature gradients : Lower temperatures (0–25°C) improve enantioselectivity but may reduce reaction rates. Use Arrhenius plots to identify optimal trade-offs .

- Additives : Silver salts (e.g., AgOTf) scavenge halides, preventing catalyst deactivation in palladium-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.